molecular formula C12H12N4O B7507020 1,3-dimethyl-N-prop-2-ynylpyrazolo[3,4-b]pyridine-5-carboxamide

1,3-dimethyl-N-prop-2-ynylpyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No. B7507020
M. Wt: 228.25 g/mol
InChI Key: KCBVJBXXNCJMPN-UHFFFAOYSA-N
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Description

1,3-dimethyl-N-prop-2-ynylpyrazolo[3,4-b]pyridine-5-carboxamide, also known as DPP-5 or DPP-5 inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of pyrazolopyridine-based compounds and has been found to have a unique mechanism of action that makes it a promising candidate for the treatment of various diseases.

Mechanism of Action

1,3-dimethyl-N-prop-2-ynylpyrazolo[3,4-b]pyridine-5-carboxamide works by inhibiting the enzyme 1,3-dimethyl-N-prop-2-ynylpyrazolo[3,4-b]pyridine-5-carboxamide, which is responsible for the breakdown of incretin hormones that regulate blood glucose levels. By inhibiting 1,3-dimethyl-N-prop-2-ynylpyrazolo[3,4-b]pyridine-5-carboxamide, the levels of incretin hormones are increased, which leads to improved glucose control and insulin sensitivity. Additionally, 1,3-dimethyl-N-prop-2-ynylpyrazolo[3,4-b]pyridine-5-carboxamide has been found to have anti-inflammatory and anti-fibrotic effects, which may contribute to its therapeutic benefits.
Biochemical and Physiological Effects:
1,3-dimethyl-N-prop-2-ynylpyrazolo[3,4-b]pyridine-5-carboxamide has been found to have a range of biochemical and physiological effects. It has been shown to improve glucose control and insulin sensitivity in patients with type 2 diabetes. It has also been found to improve cardiac function in patients with heart failure. Additionally, 1,3-dimethyl-N-prop-2-ynylpyrazolo[3,4-b]pyridine-5-carboxamide has been found to have anti-inflammatory and anti-fibrotic effects, which may contribute to its therapeutic benefits.

Advantages and Limitations for Lab Experiments

One of the advantages of 1,3-dimethyl-N-prop-2-ynylpyrazolo[3,4-b]pyridine-5-carboxamide is that it has a unique mechanism of action that makes it a promising candidate for the treatment of various diseases. Additionally, it has been extensively studied and has shown promising results in clinical trials. However, one of the limitations of 1,3-dimethyl-N-prop-2-ynylpyrazolo[3,4-b]pyridine-5-carboxamide is that it may have off-target effects that could lead to unwanted side effects. Additionally, more research is needed to fully understand the long-term effects of 1,3-dimethyl-N-prop-2-ynylpyrazolo[3,4-b]pyridine-5-carboxamide on various diseases.

Future Directions

There are several future directions for the study of 1,3-dimethyl-N-prop-2-ynylpyrazolo[3,4-b]pyridine-5-carboxamide. One area of research is the development of more potent and selective 1,3-dimethyl-N-prop-2-ynylpyrazolo[3,4-b]pyridine-5-carboxamide inhibitors. Additionally, more research is needed to fully understand the long-term effects of 1,3-dimethyl-N-prop-2-ynylpyrazolo[3,4-b]pyridine-5-carboxamide on various diseases. Another area of research is the potential use of 1,3-dimethyl-N-prop-2-ynylpyrazolo[3,4-b]pyridine-5-carboxamide inhibitors in combination with other drugs for the treatment of various diseases. Finally, more research is needed to fully understand the role of 1,3-dimethyl-N-prop-2-ynylpyrazolo[3,4-b]pyridine-5-carboxamide in various diseases and to identify new therapeutic targets for the treatment of these diseases.

Synthesis Methods

The synthesis of 1,3-dimethyl-N-prop-2-ynylpyrazolo[3,4-b]pyridine-5-carboxamide involves the reaction of 3,4-dihydropyrazolo[3,4-b]pyridine with propargylamine in the presence of a suitable catalyst. The resulting product is then subjected to further chemical reactions to obtain the final compound. The synthesis method has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

1,3-dimethyl-N-prop-2-ynylpyrazolo[3,4-b]pyridine-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to have a unique mechanism of action that makes it a promising candidate for the treatment of diabetes, heart failure, and other metabolic disorders. It works by inhibiting the enzyme 1,3-dimethyl-N-prop-2-ynylpyrazolo[3,4-b]pyridine-5-carboxamide, which is responsible for the breakdown of incretin hormones that regulate blood glucose levels.

properties

IUPAC Name

1,3-dimethyl-N-prop-2-ynylpyrazolo[3,4-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O/c1-4-5-13-12(17)9-6-10-8(2)15-16(3)11(10)14-7-9/h1,6-7H,5H2,2-3H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCBVJBXXNCJMPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(C=N2)C(=O)NCC#C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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